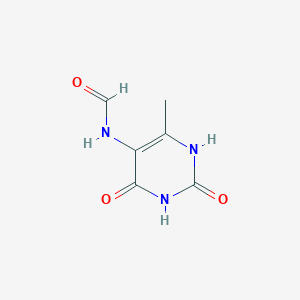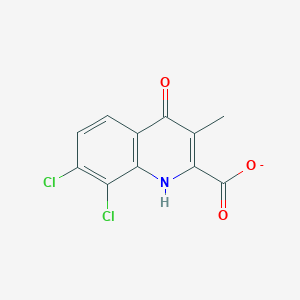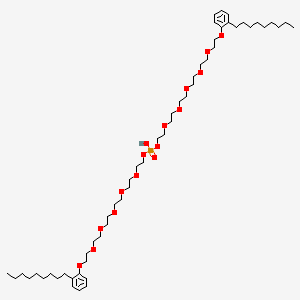
4(3H)-Quinazolinone, 3-phenyl-2-(3,3,3-trifluoro-2-oxopropyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4(3H)-Quinazolinone, 3-phenyl-2-(3,3,3-trifluoro-2-oxopropyl)- is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are used in various pharmaceutical applications. The presence of the trifluoromethyl group in this compound may enhance its biological activity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Quinazolinone, 3-phenyl-2-(3,3,3-trifluoro-2-oxopropyl)- typically involves the following steps:
Formation of Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives.
Introduction of Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction using benzoyl chloride and an appropriate catalyst.
Addition of Trifluoromethyl Group: The trifluoromethyl group can be introduced using trifluoroacetic anhydride or other trifluoromethylating agents.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions, such as the use of high-pressure reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl ring or the quinazolinone core.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Oxidized derivatives with additional functional groups.
Reduction: Alcohol derivatives.
Substitution: Substituted quinazolinone derivatives with various functional groups.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Material Science:
Biology
Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes.
Receptor Binding: Potential use in studying receptor-ligand interactions.
Medicine
Drug Development: The compound can be a lead molecule for developing new pharmaceuticals.
Anticancer Activity: Potential use in cancer therapy due to its biological activity.
Industry
Agriculture: Possible applications as a pesticide or herbicide.
Chemical Manufacturing: Use as an intermediate in the synthesis of other chemicals.
Mécanisme D'action
The mechanism of action of 4(3H)-Quinazolinone, 3-phenyl-2-(3,3,3-trifluoro-2-oxopropyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group may enhance binding affinity and specificity. The compound may inhibit enzyme activity or block receptor signaling pathways, leading to its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4(3H)-Quinazolinone, 3-phenyl-2-(2-oxopropyl)-: Lacks the trifluoromethyl group.
4(3H)-Quinazolinone, 3-phenyl-2-(3,3,3-trifluoro-2-hydroxypropyl)-: Contains a hydroxyl group instead of a carbonyl group.
Uniqueness
The presence of the trifluoromethyl group in 4(3H)-Quinazolinone, 3-phenyl-2-(3,3,3-trifluoro-2-oxopropyl)- enhances its chemical stability, biological activity, and potential for diverse applications compared to similar compounds.
Propriétés
Numéro CAS |
73283-24-6 |
|---|---|
Formule moléculaire |
C17H11F3N2O2 |
Poids moléculaire |
332.28 g/mol |
Nom IUPAC |
3-phenyl-2-(3,3,3-trifluoro-2-oxopropyl)quinazolin-4-one |
InChI |
InChI=1S/C17H11F3N2O2/c18-17(19,20)14(23)10-15-21-13-9-5-4-8-12(13)16(24)22(15)11-6-2-1-3-7-11/h1-9H,10H2 |
Clé InChI |
ZQEDMZFESMPTPZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)CC(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,6,7-Trimethylbenzo[d]isoxazole](/img/structure/B13778567.png)
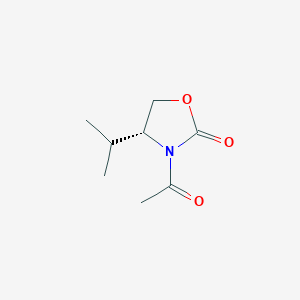
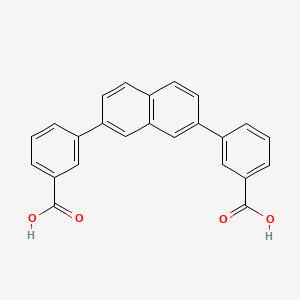
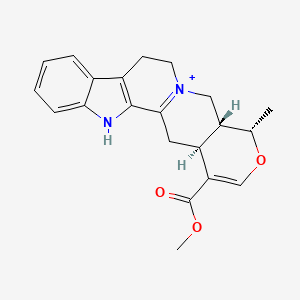
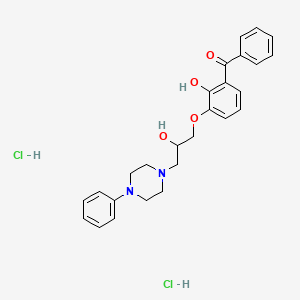
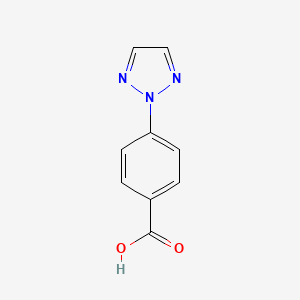
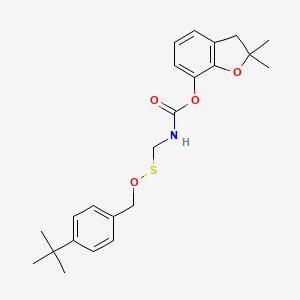



![6-[(dimethylamino)methyl]-2-(3-methylbutyl)-3-Pyridinol](/img/structure/B13778620.png)
